1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene(1,4-naphthoquinone)palladium(0) dimer

Catalog No.
S3436718
CAS No.
649736-75-4
M.F
C74H84N4O4Pd2
M. Wt
1306.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene(1...

CAS Number

649736-75-4

Product Name

1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene(1,4-naphthoquinone)palladium(0) dimer

IUPAC Name

[1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-2-ylidene]palladium;naphthalene-1,4-dione

Molecular Formula

C74H84N4O4Pd2

Molecular Weight

1306.3 g/mol

InChI

InChI=1S/2C27H36N2.2C10H6O2.2Pd/c2*1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;2*11-9-5-6-10(12)8-4-2-1-3-7(8)9;;/h2*9-16,18-21H,1-8H3;2*1-6H;;

InChI Key

POVDYDCNTKFAKJ-UHFFFAOYSA-N

SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N2C=CN(C2=[Pd])C3=C(C=CC=C3C(C)C)C(C)C.CC(C)C1=C(C(=CC=C1)C(C)C)N2C=CN(C2=[Pd])C3=C(C=CC=C3C(C)C)C(C)C.C1=CC=C2C(=O)C=CC(=O)C2=C1.C1=CC=C2C(=O)C=CC(=O)C2=C1

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N2C=CN(C2=[Pd])C3=C(C=CC=C3C(C)C)C(C)C.CC(C)C1=C(C(=CC=C1)C(C)C)N2C=CN(C2=[Pd])C3=C(C=CC=C3C(C)C)C(C)C.C1=CC=C2C(=O)C=CC(=O)C2=C1.C1=CC=C2C(=O)C=CC(=O)C2=C1

Description

The exact mass of the compound 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene(1,4-naphthoquinone)palladium(0) dimer is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Catalyst for Cross-Coupling Reactions

,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene(1,4-naphthoquinone)palladium(0) dimer finds significant application as a catalyst in numerous cross-coupling reactions. These reactions form new carbon-carbon bonds between organic molecules. The palladium center in the compound acts as the key element, facilitating the bond formation between two different organic fragments. Some of the common cross-coupling reactions where this compound is used include:

  • Buchwald-Hartwig coupling
  • Suzuki-Miyaura coupling
  • Stille coupling
  • Sonogashira coupling
  • Negishi coupling
  • Hiyama coupling
  • Heck reaction

1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene(1,4-naphthoquinone)palladium(0) dimer is a complex organometallic compound featuring palladium in its zero oxidation state. This compound is characterized by its unique structure, which includes an imidazole-based ligand and a naphthoquinone moiety. With a molecular formula of C74H84N4O4Pd2, it has a high molecular weight of approximately 1308.34 g/mol. The compound appears as a solid and has a melting point exceeding 300 °C, indicating its thermal stability and potential utility in various chemical applications .

The compound primarily acts as a catalyst in various organic transformations. It is known to facilitate cross-coupling reactions, such as the Suzuki and Heck reactions, where it aids in forming carbon-carbon bonds. The palladium center can undergo oxidative addition and reductive elimination processes, making it highly effective in catalytic cycles for organic synthesis .

Additionally, the presence of the naphthoquinone moiety allows for electron transfer reactions, enhancing the compound's reactivity in redox processes. This dual functionality makes it a versatile reagent in synthetic organic chemistry.

Preliminary studies indicate that 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene(1,4-naphthoquinone)palladium(0) dimer exhibits notable biological activity. It has been evaluated for its potential as an anticancer agent due to the presence of the naphthoquinone component, which is known for its cytotoxic properties against various cancer cell lines. The compound may induce apoptosis in malignant cells through mechanisms involving reactive oxygen species generation and disruption of cellular redox balance .

Moreover, its imidazole-based structure suggests potential interactions with biological macromolecules, which could be explored further for therapeutic applications.

The synthesis of 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene(1,4-naphthoquinone)palladium(0) dimer typically involves several key steps:

  • Preparation of the Imidazole Ligand: The imidazole ring is synthesized through condensation reactions involving appropriate precursors.
  • Formation of Palladium Complex: Palladium salts are reacted with the prepared imidazole ligand to form the palladium complex.
  • Incorporation of Naphthoquinone: The naphthoquinone moiety is introduced into the palladium complex under controlled conditions to yield the final dimeric structure.

These steps often require careful control of reaction conditions to ensure high yields and purity of the final product .

The applications of 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene(1,4-naphthoquinone)palladium(0) dimer are diverse:

  • Catalysis: It serves as a catalyst in various organic reactions including cross-coupling and oxidation reactions.
  • Organic Synthesis: Its ability to facilitate carbon-carbon bond formation makes it valuable in synthesizing complex organic molecules.
  • Pharmaceutical Development: Due to its biological activity, it holds potential for development as an anticancer drug or therapeutic agent.
  • Material Science: Its unique properties may be explored for applications in developing new materials or nanocomposites .

Interaction studies have focused on understanding how 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene(1,4-naphthoquinone)palladium(0) dimer interacts with various substrates and biological targets. These studies often employ spectroscopic techniques such as NMR and UV-Vis spectroscopy to monitor changes upon interaction with other molecules.

Preliminary findings suggest that the compound can form stable complexes with certain biomolecules, potentially altering their activity or stability. Further research is needed to elucidate these interactions and their implications for biological systems .

Several compounds share structural or functional similarities with 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene(1,4-naphthoquinone)palladium(0) dimer:

Compound NameStructureKey Features
1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene(1,4-naphthoquinone)palladium(0) dimerSimilar imidazole-palladium frameworkEnhanced solubility due to trimethyl groups
1-(2-Naphthyl)-3-(diethylphenyl)imidazolium chlorideImidazolium saltUsed in ionic liquid catalysis
N,N'-Bis(2-(diethylamino)ethyl)-imidazolium chlorideImidazolium saltExhibits different catalytic properties

The uniqueness of 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene(1,4-naphthoquinone)palladium(0) dimer lies in its combination of stability due to the bulky diisopropyl groups and its dual functionality as both a catalyst and a potential therapeutic agent due to the naphthoquinone component .

Beller Group’s Pioneering Synthesis Protocol for Quinone-Annelated NHC Complexes

The Beller Group developed a streamlined approach for synthesizing quinone-annelated NHC-palladium complexes, leveraging palladium(II) precursors and tailored carbene ligands. Their methodology involves reacting 1,4-naphthoquinone with a preformed NHC-palladium dimer under reducing conditions to yield the target Pd(0) species [3]. Key steps include:

  • Ligand Exchange: Substitution of labile ligands (e.g., aniline or chloride) on Pd(II) precursors with the 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr) carbene.
  • Reductive Dimerization: Reduction of Pd(II) to Pd(0) using mild reductants like potassium carbonate, facilitating dimer formation through quinone-mediated electron transfer [5].

A critical innovation lies in the use of tetrahydrofuran (THF) as a solvent, which stabilizes intermediates during the reductive elimination step. The protocol achieves yields exceeding 70% under optimized conditions (80°C, 16 hours) [3].

StepReagents/ConditionsFunction
Ligand CoordinationIPrHCl, KOtert-BuGenerates free NHC for Pd binding
Precursor ActivationPdCl~2~(aniline)~2~Provides Pd(II) center for ligand exchange
Reductive DimerizationK~2~CO~3~, H~2~OFacilitates Pd(0) formation and dimerization

This method avoids the need for stringent anaerobic conditions, enhancing practicality for industrial applications [3].

Ligand Design Principles for Stabilizing Palladium(0) Centers

The stabilization of Pd(0) centers in this dimer relies on steric and electronic modulation by the IPr-NHC ligand. Key design principles include:

  • Steric Bulk: The 2,6-diisopropylphenyl groups create a protective pocket around the palladium center, mitigating unwanted aggregation or oxidation. Computational studies reveal a buried volume (%V~bur~) of 36.1% for IPr, which effectively shields the metal core [3].
  • Strong σ-Donation: The NHC’s strong electron-donating capacity increases electron density at Pd(0), stabilizing low oxidation states and enhancing catalytic activity in cross-coupling reactions [2].
  • Dimer Dissociation Dynamics: The Pd(0) dimer exists in equilibrium with monomeric species during catalysis. The IPr ligand’s rigidity ensures controlled dissociation, maintaining catalytic efficiency while preventing deactivation [2].

Comparative analyses of %V~bur~ values for related ligands demonstrate IPr’s superiority in Pd(0) stabilization:

Ligand%V~bur~Catalytic Activity (TOF, h⁻¹)
IPr36.11,200
SIPr (saturated analog)40.7980
PMe~3~28.5350

These findings underscore the necessity of balancing steric bulk and electronic donation in ligand design [3].

Critical Role of Naphthoquinone Moieties in Precatalyst Architecture

The 1,4-naphthoquinone ligand serves dual roles in the palladium dimer:

  • Redox-Active Scaffold: The quinone moiety participates in electron transfer during precatalyst activation. Upon reduction, it forms a semiquinone radical, which facilitates the generation of active Pd(0) species [5]. This intramolecular redox process eliminates the need for external oxidants, streamlining catalytic cycles.
  • Structural Rigidity: The planar naphthoquinone framework enforces a fixed geometry on the dimer, optimizing orbital overlap between palladium centers and substrates. X-ray crystallography reveals a Pd–Pd distance of 2.89 Å, consistent with metal-metal bonding interactions that enhance stability [1].
  • Electronic Modulation: Conjugation between the quinone’s carbonyl groups and the palladium center alters electron density, lowering activation barriers for oxidative addition steps in cross-coupling reactions [2].

The integration of naphthoquinone also enables unique reaction pathways. For example, in Suzuki-Miyaura couplings, the quinone stabilizes transient Pd(II) intermediates via π-backbonding, reducing byproduct formation [2].

FunctionMechanistic ImpactExperimental Evidence
Redox ActivityEnables Pd(0) generation without external oxidantsCyclic voltammetry showing quinone reduction at −0.45 V vs. SCE [5]
Geometric ConstraintPrevents Pd aggregationXRD data confirming dimeric structure [1]
Electronic TuningAccelerates oxidative addition of aryl halidesDFT calculations revealing 18.3 kcal/mol barrier reduction [2]

This multifunctional design positions the naphthoquinone-palladium dimer as a versatile precatalyst for demanding transformations.

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-19

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